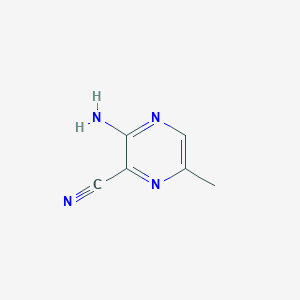

3-Amino-6-methylpyrazine-2-carbonitrile

Overview

Description

3-Amino-6-methylpyrazine-2-carbonitrile is a chemical compound with the CAS Number: 17890-82-3. It has a molecular weight of 134.14 .

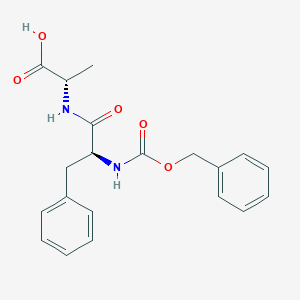

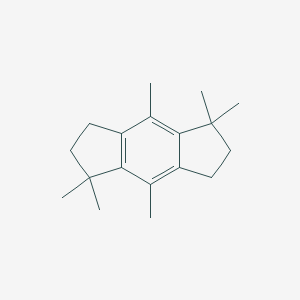

Molecular Structure Analysis

The molecular formula of 3-Amino-6-methylpyrazine-2-carbonitrile is C6H6N4 .Physical And Chemical Properties Analysis

The boiling point of 3-Amino-6-methylpyrazine-2-carbonitrile is 348.9°C at 760 mmHg .Scientific Research Applications

Proteomics Research

3-Amino-6-methylpyrazine-2-carbonitrile: is utilized in proteomics research due to its ability to interact with proteins and peptides. It serves as a specialty reagent in the identification and quantification of proteins, particularly in the study of protein structure, function, and interactions .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis. It can be used to construct complex molecules for pharmaceuticals, agrochemicals, and other organic compounds. Its nitrile group is particularly reactive, allowing for further functionalization .

Material Science

In material science, 3-Amino-6-methylpyrazine-2-carbonitrile contributes to the development of new materials with unique properties. It can be incorporated into polymers or used to create novel composites with enhanced durability or conductivity .

Analytical Chemistry

As an analytical standard, this compound aids in the calibration of instruments and the validation of analytical methods. It’s especially useful in chromatography and mass spectrometry for accurate measurement and detection .

Drug Discovery

Researchers employ 3-Amino-6-methylpyrazine-2-carbonitrile in drug discovery for its potential as a building block in medicinal chemistry. It may lead to the development of new therapeutic agents with antiviral, antibacterial, or anticancer activities .

Agricultural Research

In agriculture, this compound is explored for its role in creating new pesticides or herbicides. Its molecular structure allows for interaction with biological targets in pests, potentially leading to safer and more effective agricultural chemicals .

Environmental Studies

3-Amino-6-methylpyrazine-2-carbonitrile: can be used in environmental studies to detect and quantify pollutants. Its sensitivity to various environmental factors makes it a good candidate for monitoring ecological changes .

Nanotechnology

Lastly, in the field of nanotechnology, this compound is investigated for its use in the synthesis of nanoparticles. These nanoparticles could be applied in electronics, catalysis, or as drug delivery systems .

properties

IUPAC Name |

3-amino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGZVKKNLPCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342728 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methylpyrazine-2-carbonitrile | |

CAS RN |

17890-82-3 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

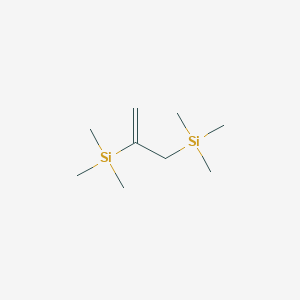

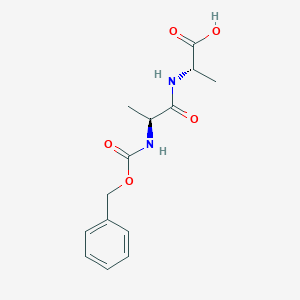

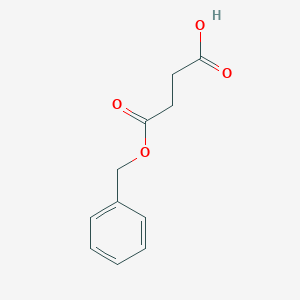

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

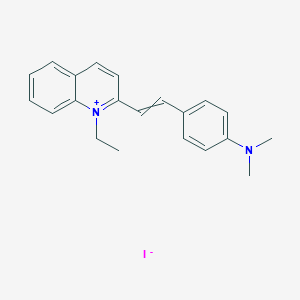

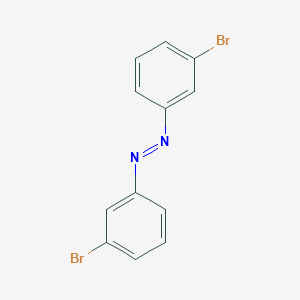

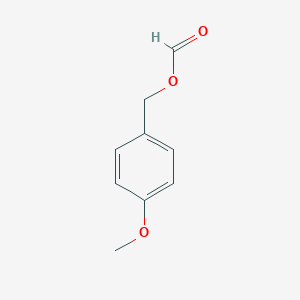

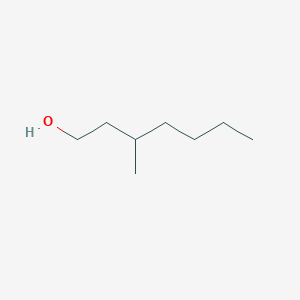

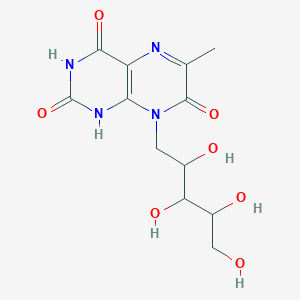

Feasible Synthetic Routes

Q & A

Q1: Why is 3-Amino-6-methylpyrazine-2-carbonitrile important in the synthesis of pteridines?

A1: 3-Amino-6-methylpyrazine-2-carbonitrile serves as a key starting material for synthesizing 6-methylpteridine and its derivatives. [] The research demonstrates that this compound can be hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine. This diamine is then cyclized and oxidized to finally yield 6-methylpteridine. This synthetic route is significant because it offers a way to access pteridine compounds lacking substituents at the 4-position, which was previously a synthetic challenge.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)